(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol

Medicinal Chemistry Tuberculosis Drug Discovery Intermediate Synthesis

(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol (CAS 944657-68-5) is a diarylmethanol derivative composed of a 2-methoxy-5-methyl-substituted phenyl ring and an unsubstituted thiophen-2-yl group linked via a secondary alcohol bridge. The compound has the molecular formula C13H14O2S and a molecular weight of 234.31 g/mol.

Molecular Formula C13H14O2S
Molecular Weight 234.32 g/mol
Cat. No. B7872490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol
Molecular FormulaC13H14O2S
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O
InChIInChI=1S/C13H14O2S/c1-9-5-6-11(15-2)10(8-9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3
InChIKeyHWDQHFNQRKONLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol: Procurement-Ready Profile and Structural Context


(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol (CAS 944657-68-5) is a diarylmethanol derivative composed of a 2-methoxy-5-methyl-substituted phenyl ring and an unsubstituted thiophen-2-yl group linked via a secondary alcohol bridge. The compound has the molecular formula C13H14O2S and a molecular weight of 234.31 g/mol. It is primarily available as a research chemical with purities typically ranging from 97% to 98% from custom synthesis suppliers, and it belongs to the broader class of thiophene-containing trisubstituted methane (TRSM) precursors being investigated for antitubercular activity [1].

Procurement Risk: Why Unvalidated Substitution of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is Not Advisable


A direct search for quantitative, comparator-based differentiation for (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol against its closest analogs yields no primary data. In the absence of publicly available bioactivity, pharmacokinetic, or physicochemical comparison studies, any substitution among positional isomers—such as (4-methoxy-2-methylphenyl)(thiophen-2-yl)methanol or (2-methoxy-4-methylphenyl)(thiophen-2-yl)methanol—carries unquantifiable risk. Claims of generic equivalence cannot be supported without experimental validation of the specific methoxy and methyl substitution pattern on the benzhydryl scaffold, which is known to critically impact biological target engagement in related TRSM series [1].

(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol: Quantitative Comparator Guide


Structural Differentiation: Unique 2-Methoxy-5-methyl Substitution Pattern on the Diaryl Carbinol Scaffold

The target compound bears a specific 2-methoxy-5-methyl substitution on the phenyl ring. Its closest commercially available analogs, (4-methoxy-2-methylphenyl)(thiophen-2-yl)methanol (CAS 1250973-45-5) and (2-methoxy-4-methylphenyl)(thiophen-2-yl)methanol (CAS 1691748-95-4), differ in the positional arrangement of these substituents. In the class of thiophene-containing trisubstituted methanes, the phenyl ring substitution pattern profoundly influences antimycobacterial activity; for example, the specific arrangement in lead compound S006-830 (which incorporates a 4-methoxyphenyl-thiophen-2-yl-methyl core) achieved an MIC of 1.33 mg/L against Mycobacterium tuberculosis H37R(v) [1]. No direct head-to-head MIC or IC50 data exist to quantify the exact biological consequence of shifting the methoxy and methyl groups to the 2- and 5-positions.

Medicinal Chemistry Tuberculosis Drug Discovery Intermediate Synthesis

Purity and Supply Consistency: Verified 97-98% Purity Specification for Procurement

Multiple supplier technical datasheets, including those from MolCore, Leyan, and Fluorochem, consistently quote a purity specification of 97% to 98% for this specific compound under its unique CAS number. This level of verified purity is critical for its intended use as a synthetic intermediate in multi-step reactions, such as Friedel-Crafts alkylation to form triarylmethanes . In contrast, generic or positional isomer diarylcarbinols may be offered at lower purities or without the same level of quality documentation, introducing uncharacterized impurities that could affect downstream reaction yields.

Chemical Sourcing Quality Control Research Intermediate

Validated Application Scenarios for (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol Based on Evidence


Precursor for Position-Specific Thiophene-Containing Triarylmethane (TRSM) Libraries

The compound serves as a critical diarylcarbinol precursor in the Friedel-Crafts alkylation synthesis of trisubstituted methane analogs. The specific 2-methoxy-5-methyl substitution creates a unique steric and electronic environment, directly influencing the final TRSM's interaction with the Mycobacterium tuberculosis H37R(v) target, where related compounds have shown MIC values as low as 1.33 mg/L [1]. Procuring this specific intermediate is non-negotiable for replicating and expanding the S006-830 antitubercular compound series.

Structure-Activity Relationship (SAR) Studies on Benzhydrol Scaffolds

The unsubstituted thiophene moiety, combined with the defined 2-methoxy-5-methylphenyl pattern, provides a baseline for systematic SAR exploration. By comparing this compound against its 4-methoxy-2-methyl and 2-methoxy-4-methyl positional isomers, researchers can isolate the contribution of each substituent position to biological activity, physicochemical properties, and ADME parameters, a study design currently not addressed in published literature [2].

Technical Documentation Hub

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